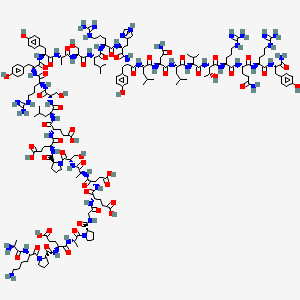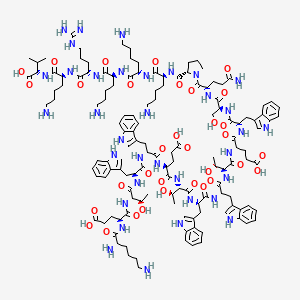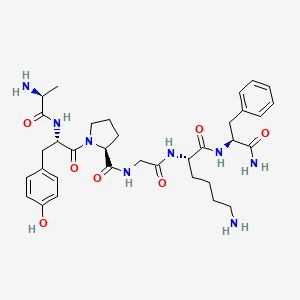
151705-84-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 151705-84-9 is known as LCMV gp33-41. This compound is a carboxyl-extended 11-amino-acid-long peptide derived from the lymphocytic choriomeningitis virus glycoprotein gp 33 (residues 33 to 41). It is presented to cytotoxic T lymphocytes by major histocompatibility complex class I H-2Db molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
LCMV gp33-41 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of LCMV gp33-41 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process involves the same solid-phase peptide synthesis technique, followed by purification and quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
LCMV gp33-41 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the sulfur-containing amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.
Cleavage: Trifluoroacetic acid is often employed to cleave the peptide from the resin.
Oxidation and Reduction: Reagents like hydrogen peroxide and dithiothreitol can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the LCMV gp33-41 peptide itself. Depending on the specific reactions and conditions, modified peptides with oxidized or reduced residues may also be produced .
Scientific Research Applications
LCMV gp33-41 has several scientific research applications:
Immunology: It is used to study the immune response, particularly the activation of cytotoxic T lymphocytes by major histocompatibility complex class I molecules.
Virology: Researchers use this peptide to investigate the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Vaccine Development: LCMV gp33-41 is explored as a potential component in vaccine formulations to elicit a targeted immune response.
Mechanism of Action
LCMV gp33-41 exerts its effects by binding to major histocompatibility complex class I H-2Db molecules, which present the peptide to cytotoxic T lymphocytes. This interaction triggers the activation and proliferation of these immune cells, leading to the targeted destruction of infected cells. The molecular targets involved include the T cell receptor on cytotoxic T lymphocytes and the major histocompatibility complex class I molecules on antigen-presenting cells .
Comparison with Similar Compounds
Similar Compounds
LCMV gp33-41 acetate: A similar peptide with an acetate modification.
LCMV gp33-41 (TFA): A trifluoroacetic acid-modified version of the peptide.
Uniqueness
LCMV gp33-41 is unique due to its specific sequence derived from the lymphocytic choriomeningitis virus glycoprotein gp 33. This sequence allows it to be recognized by major histocompatibility complex class I H-2Db molecules, making it a valuable tool for studying immune responses and viral infections .
Properties
CAS No. |
151705-84-9 |
|---|---|
Molecular Formula |
C₄₈H₇₃N₁₁O₁₃S |
Molecular Weight |
1044.22 |
sequence |
One Letter Code: KAVYNFATM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


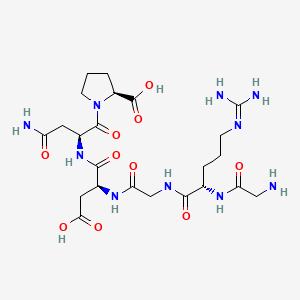
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)

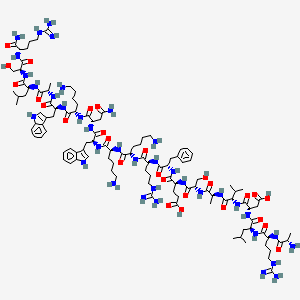
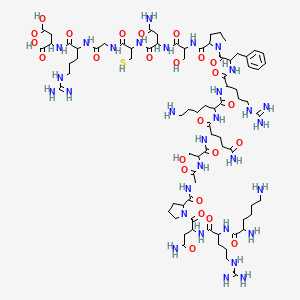
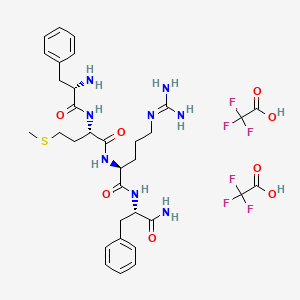
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
